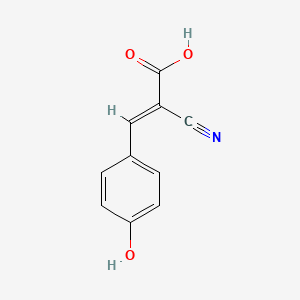

alpha-Cyano-4-hydroxycinnamic acid

Vue d'ensemble

Description

Les hydrocarbures chlorés sont une classe de composés organiques contenant du chlore, du carbone et de l'hydrogène. Ces composés sont largement utilisés dans diverses applications industrielles en raison de leur stabilité chimique et de leur efficacité. Les hydrocarbures chlorés comprennent des substances bien connues telles que le dichlorométhane, le trichloroéthylène et les polychlorobiphényles .

Mécanisme D'action

Target of Action

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) primarily targets monocarboxylate transporters (MCTs) . These transporters play a crucial role in the transport of lactate, pyruvate, and other monocarboxylates across the cell membrane .

Mode of Action

CHCA acts as a specific inhibitor of MCTs . It inhibits the transport of monocarboxylates, including lactate and pyruvate . Additionally, it is reported to block β-cell apical anion exchange .

Biochemical Pathways

The inhibition of MCTs by CHCA affects the transport of lactate and pyruvate, key molecules in the glycolytic pathway . This can potentially disrupt the energy metabolism of cells, particularly in cancer cells that rely heavily on glycolysis.

Pharmacokinetics

Its solubility in water and polar organic solvents suggests that it may have good bioavailability

Result of Action

The inhibition of MCTs by CHCA can disrupt the energy metabolism of cells, potentially leading to cell death . This has been observed in certain types of cancer cells , suggesting a potential use of CHCA in cancer therapy.

Action Environment

The action of CHCA can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and thus its efficacy . Additionally, its stability may be affected by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

Alpha-Cyano-4-hydroxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the monophenolase activity and diphenolase activity of mushroom tyrosinase .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Les hydrocarbures chlorés peuvent être synthétisés par diverses méthodes, notamment la chloration directe des hydrocarbures, l'hydrodéchloration et la déshydrochloration. Par exemple, le dichlorométhane peut être produit par la chloration du méthane à des températures élevées, généralement autour de 400-500 °C, en présence d'un catalyseur .

Méthodes de production industrielle

La production industrielle d'hydrocarbures chlorés implique souvent des procédés de chloration à grande échelle. Par exemple, le trichloroéthylène est produit par la chloration de l'éthylène ou de l'acétylène en présence d'un catalyseur tel que le chlorure ferrique. La réaction est effectuée à des températures et des pressions élevées pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

Les hydrocarbures chlorés subissent diverses réactions chimiques, notamment :

Oxydation : Les hydrocarbures chlorés peuvent être oxydés pour former des alcools chlorés, des aldéhydes ou des acides.

Réduction : La réduction des hydrocarbures chlorés peut conduire à la formation d'hydrocarbures ou de composés partiellement déchlorés.

Substitution : Les hydrocarbures chlorés peuvent subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par un autre nucléophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Nucléophiles : Ions hydroxyde, ammoniac.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent de l'hydrocarbure chloré spécifique et des conditions de réaction. Par exemple, l'oxydation du dichlorométhane peut produire du formaldéhyde et de l'acide formique .

Applications de la recherche scientifique

Les hydrocarbures chlorés ont une large gamme d'applications de recherche scientifique :

Chimie : Utilisés comme solvants dans les réactions chimiques et les extractions.

Biologie : Employés dans l'étude des membranes cellulaires et des interactions lipidiques.

Médecine : Utilisés dans la synthèse de produits pharmaceutiques et comme anesthésiques.

Industrie : Appliqués dans la production de plastiques, d'adhésifs et de revêtements

Mécanisme d'action

Le mécanisme d'action des hydrocarbures chlorés varie en fonction du composé spécifique et de son application. En général, ces composés peuvent interagir avec les membranes biologiques, les protéines et les enzymes, ce qui entraîne des modifications de la fonction cellulaire. Par exemple, le trichloroéthylène peut inhiber l'activité des enzymes du cytochrome P450, affectant le métabolisme d'autres composés .

Applications De Recherche Scientifique

Chlorinated hydrocarbons have a wide range of scientific research applications:

Chemistry: Used as solvents in chemical reactions and extractions.

Biology: Employed in the study of cell membranes and lipid interactions.

Medicine: Utilized in the synthesis of pharmaceuticals and as anesthetics.

Industry: Applied in the production of plastics, adhesives, and coatings

Comparaison Avec Des Composés Similaires

Les hydrocarbures chlorés peuvent être comparés à d'autres hydrocarbures halogénés, tels que les hydrocarbures fluorés et bromés. Bien que tous ces composés partagent des propriétés chimiques similaires, les hydrocarbures chlorés sont souvent plus stables et moins réactifs que leurs homologues fluorés et bromés. Cette stabilité les rend utiles dans diverses applications industrielles, mais soulève également des inquiétudes quant à leur persistance environnementale et leur toxicité potentielle .

Liste de composés similaires

Hydrocarbures fluorés : Tétrafluoroéthylène, chlorodifluorométhane.

Hydrocarbures bromés : Bromoform, dibromométhane

Propriétés

IUPAC Name |

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVVWMAFSXCK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018295 | |

| Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Cyano-4-hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122520-77-8, 28166-41-8 | |

| Record name | (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-3-(4-hydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

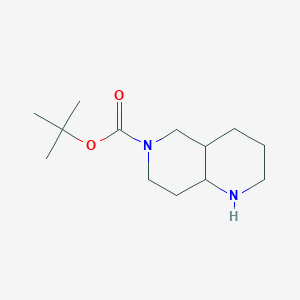

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbanide;(2,6-dimethylphenyl)-[4-(2,6-dimethylphenyl)iminopent-2-en-2-yl]azanide;palladium(2+);triethylphosphane](/img/structure/B3418300.png)

![Tris[(~13~C_2_)ethyl] phosphate](/img/structure/B3418344.png)